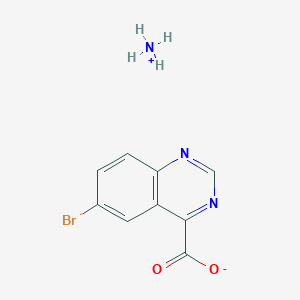

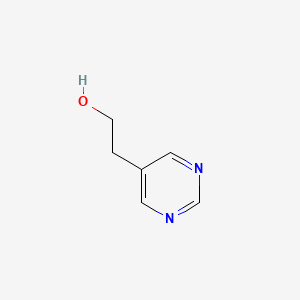

2-(Pyrimidin-5-yl)ethanol

Overview

Description

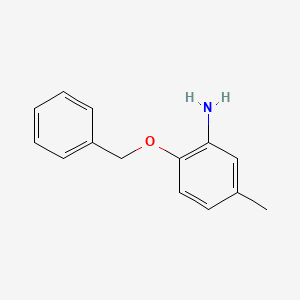

2-(Pyrimidin-5-yl)ethanol is a chemical compound that features a pyrimidine ring, a crucial component of nucleic acids and certain vitamins, attached to an ethanol moiety. This structure is of interest due to the biological activities associated with pyrimidine derivatives, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties . The compound is also relevant in the synthesis of various pharmacologically active molecules, including ROS1 kinase inhibitors and beta3-adrenergic receptor agonists .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through multiple steps, starting from basic precursors like 2-chloropyrimidine, which is reacted with diethyl malonate to yield intermediate compounds. These intermediates are then further processed through reactions such as reduction with sodium borohydride to produce the desired this compound . Additionally, chemoenzymatic routes have been developed to obtain optically active derivatives, which are valuable in the synthesis of pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques confirm the presence of the pyrimidine ring and the ethanol moiety and help in understanding the three-dimensional conformation of the molecule, which is crucial for its biological activity .

Chemical Reactions Analysis

This compound and its derivatives can undergo a variety of chemical reactions. For instance, they can participate in photochemical reactions in the presence of alcohols, leading to the formation of different photoproducts . Moreover, these compounds can be used as intermediates in the synthesis of complex molecules, such as those with potential ROS1 kinase inhibitory activity or those that can be docked into the active site of anti-cancer proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the pyrimidine ring and the ethanol group. These properties can be evaluated through in vitro assays, such as antioxidant activity tests, which have shown that the presence of certain alkyl fragments can enhance the compound's activity . Additionally, the solubility, boiling point, and stability of these compounds can be affected by their molecular structure, which is important for their application in pharmaceutical formulations .

Scientific Research Applications

Synthesis and Spectral Characterization

2-(Pyrimidin-5-yl)ethanol serves as a key intermediate in the synthesis of novel bis(2‐(pyrimidin-2‐yl)ethoxy)alkanes, which exhibit a broad spectrum of biological activities including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis process involves multiple steps, starting from 2-chloropyrimidine, progressing through several intermediate compounds, and culminating in the formation of 2-(pyrimidin-2-yl)ethanol. This compound, when further reacted with various dibromoalkanes, yields the title compounds, which demonstrate promising antioxidant activity in vitro, with the potency being influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol (Rani et al., 2012).

Protecting Group for Carboxylic Acids

This compound is identified as an effective protecting group for carboxylic acids, particularly methacrylic acid (MAA). It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110 °C, while remaining stable under acidic conditions and resisting catalytic hydrogenolysis. This makes this compound a valuable asset in polymer chemistry, facilitating the synthesis of polymers and diblock copolymers with polyMAA segments, and is anticipated to be widely utilized by the polymer community due to its commercial availability and cost-effectiveness (Elladiou & Patrickios, 2012).

Antimicrobial Activity

This compound derivatives, specifically pyrimidine hydrazone derivatives, have been synthesized and evaluated for their antimicrobial activities. These derivatives exhibit significant antimicrobial properties against a range of pathogenic Gram-positive, Gram-negative bacteria, and fungi, highlighting the potential of this compound-based compounds in developing new antimicrobial agents (Kaplancıklı et al., 2013).

ROS1 Kinase Inhibitors

This compound derivatives have also been designed and synthesized as potential inhibitors of ROS1 kinase, an enzyme involved in cancer progression. These derivatives, based on the pyrimidin-4-yl-ethanol and ethanone structure, have shown inhibitory activity in the micromolar range, suggesting their potential as therapeutic agents in cancer treatment (Abdelazem & Lee, 2015).

Safety and Hazards

Future Directions

The future directions for “2-(Pyrimidin-5-yl)ethanol” could involve further exploration of its potential biological activities. For instance, some pyrimidine derivatives have been found to exhibit better anti-fibrotic activities than certain existing drugs . Therefore, “this compound” and its derivatives might be developed into novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to interact with various targets, including cdk2 inhibitors . The role of these targets varies, but they often play crucial roles in cellular processes such as cell cycle regulation .

Mode of Action

Pyrimidine derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their targets .

Result of Action

Pyrimidine derivatives have been shown to have a variety of effects, often related to their interaction with their targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact the action of chemical compounds .

Biochemical Analysis

Biochemical Properties

2-(Pyrimidin-5-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions are crucial for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolites through pyrimidine metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, thereby affecting pyrimidine biosynthesis . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are key players in the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.

properties

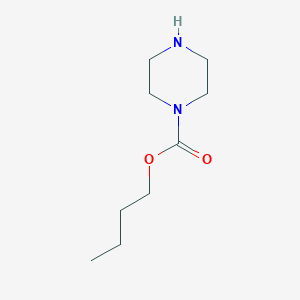

IUPAC Name |

2-pyrimidin-5-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-2-1-6-3-7-5-8-4-6/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMNOIPKWUBEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622720 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875251-47-1 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)